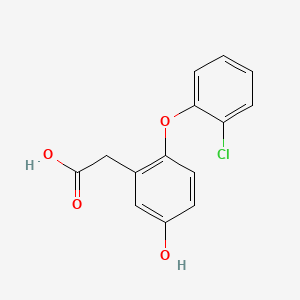
CaMKII|A-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CaMKII|A-IN-1 is a highly selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII). This compound is known for its potent inhibitory activity, with an IC50 value of 63 nanomolar. It is used extensively in scientific research to study the role of CaMKII in various cellular processes, particularly in the nervous and cardiovascular systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CaMKII|A-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic route is typically proprietary information held by the manufacturers. general methods for synthesizing similar kinase inhibitors involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized protocols to ensure high yield and purity. This includes the use of automated synthesis equipment, purification techniques such as chromatography, and rigorous quality control measures to ensure consistency and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
CaMKII|A-IN-1 primarily undergoes reactions typical of organic compounds, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Typically, these products are derivatives of the original compound with modifications to specific functional groups .
Aplicaciones Científicas De Investigación
CaMKII|A-IN-1 is widely used in scientific research due to its specificity and potency. Some of its key applications include:
Neuroscience: Studying the role of CaMKII in synaptic plasticity, learning, and memory.
Cardiology: Investigating the involvement of CaMKII in cardiac physiology and pathology, including heart failure and arrhythmias.
Diabetes Research: Exploring the potential of CaMKII inhibition as a therapeutic strategy for diabetic cardiomyopathy.
Cancer Research: Examining the role of CaMKII in cancer cell proliferation and survival
Mecanismo De Acción
CaMKII|A-IN-1 exerts its effects by binding to the active site of CaMKII, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream target proteins, which are involved in various cellular processes such as calcium signaling, gene expression, and synaptic plasticity. The binding of this compound to CaMKII is highly specific, ensuring minimal off-target effects .
Comparación Con Compuestos Similares
Similar Compounds
KN-62: Another CaMKII inhibitor with a different mechanism of action.
KN-93: A widely used CaMKII inhibitor known for its ability to block the modulation of L-type calcium channels.
Autocamtide-2-related inhibitory peptide (AIP): A peptide inhibitor of CaMKII with high specificity
Uniqueness
CaMKII|A-IN-1 is unique due to its high selectivity and potency. Unlike other inhibitors, it has minimal effects on other kinases such as CaMKIV, myosin light chain kinase, p38 alpha, protein kinase B (Akt1), and protein kinase C (PKC). This makes it an invaluable tool for studying the specific functions of CaMKII without interference from other signaling pathways .
Propiedades
Fórmula molecular |
C14H11ClO4 |
|---|---|
Peso molecular |
278.69 g/mol |
Nombre IUPAC |
2-[2-(2-chlorophenoxy)-5-hydroxyphenyl]acetic acid |
InChI |
InChI=1S/C14H11ClO4/c15-11-3-1-2-4-13(11)19-12-6-5-10(16)7-9(12)8-14(17)18/h1-7,16H,8H2,(H,17,18) |
Clave InChI |
SUOCIVQMECVECC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)O)CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B12403499.png)

![N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12403509.png)



![(2S)-N-[(1S)-1-[1-[2-[4-[2-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxyethyl]piperazin-1-yl]pyrimidine-5-carbonyl]piperidin-4-yl]-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12403527.png)

![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)




![(5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12403568.png)
